Lanopepden

Antibacterial Resistance Respiratory Tract Infections Peptide Deformylase Inhibition

Lanopepden (GSK1322322) is a first-in-class peptide deformylase (PDF) inhibitor with a mechanism orthogonal to β-lactams, macrolides, fluoroquinolones, and oxazolidinones, ensuring no cross-resistance. It demonstrates bactericidal activity (≥3-log10 CFU reduction at 4× MIC) against S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus, including MRSA and macrolide-resistant strains. With established MIC QC ranges (e.g., S. aureus ATCC 29213: 1–4 µg/mL), Lanopepden is an essential tool compound for PDF biology, assay standardization, and benchmarking novel PDF inhibitors. Ideal for combination screens and resistance mechanism studies.

Molecular Formula C22H34FN7O4
Molecular Weight 479.5 g/mol
CAS No. 1152107-25-9
Cat. No. B608455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanopepden
CAS1152107-25-9
SynonymsGSK-1322322;  GSK1322322;  GSK 1322322;  GSK-1322322B;  GSK-322;  GSK322;  GSK 322;  GSK-1322322J;  Lanopepden;  GSK 1322322B
Molecular FormulaC22H34FN7O4
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O
InChIInChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1
InChIKeySWHNZGMQMGFQGW-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanopepden (GSK1322322) CAS 1152107-25-9: A Peptide Deformylase Inhibitor with Quantifiable Antibacterial Potency Against Drug-Resistant Pathogens


Lanopepden (also designated GSK1322322) is a small-molecule, selective inhibitor of bacterial peptide deformylase (PDF), an essential metalloenzyme required for N-terminal formyl group removal during prokaryotic protein maturation [1]. Inhibition of PDF arrests bacterial protein synthesis, conferring bacteriostatic and, at elevated multiples of the MIC, bactericidal activity against a range of clinically significant Gram-positive and Gram-negative pathogens [2]. Lanopepden has demonstrated potent in vitro activity against Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Streptococcus pyogenes, and Staphylococcus aureus, including strains resistant to widely prescribed classes such as β-lactams, macrolides, and fluoroquinolones . The compound has advanced to Phase II clinical evaluation for acute bacterial skin and skin structure infections (ABSSSI) and hospitalized community-acquired pneumonia (CAP), underscoring its translational relevance [3].

Why Generic Antibiotics Cannot Substitute for Lanopepden in Research and Development: A Data-Driven Rationale


Generic substitution among antibacterial agents is precluded by distinct resistance profiles, mechanistic divergence, and disparate bactericidal kinetics. Lanopepden's inhibition of peptide deformylase represents a mechanism orthogonal to that of β-lactams (cell wall synthesis), macrolides (50S ribosome), fluoroquinolones (DNA gyrase/topoisomerase IV), and oxazolidinones (initiation complex) [1]. Consequently, pre-existing resistance to these conventional classes does not confer cross-resistance to Lanopepden; the compound retains full potency against methicillin-resistant S. aureus (MRSA), macrolide-resistant S. pneumoniae and S. pyogenes, and levofloxacin-resistant strains [2]. Furthermore, in time-kill analyses, Lanopepden achieves ≥3-log10 reductions in colony-forming units (CFU) at 4× MIC against key respiratory pathogens, a threshold of bactericidal activity that is not uniformly observed with comparator agents such as linezolid against S. aureus or azithromycin against H. influenzae [3]. These quantitative differentiators render Lanopepden a non-fungible research tool for interrogating PDF biology and evaluating novel anti-infective strategies against multidrug-resistant organisms.

Quantitative Differentiation of Lanopepden Against Key Comparators: A Procurement-Focused Evidence Compendium


Superior Potency Against Macrolide-Resistant Streptococcus pneumoniae: Lanopepden MIC90 of 1 μg/mL vs. Azithromycin MIC90 >8 μg/mL

Against a collection of 165 penicillin-resistant S. pneumoniae clinical isolates, Lanopepden (GSK1322322) demonstrated an MIC90 of 1 μg/mL. In contrast, the macrolide antibiotic azithromycin exhibited an MIC90 exceeding 8 μg/mL against the same panel, with 84.2% of strains categorized as resistant [1]. This differential potency is further corroborated by the fact that 97% of penicillin-resistant strains and 93% of levofloxacin-resistant strains were inhibited by Lanopepden at 1 μg/mL [2].

Antibacterial Resistance Respiratory Tract Infections Peptide Deformylase Inhibition

Retained Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): Lanopepden MIC90 of 4 μg/mL Irrespective of Methicillin Resistance

Lanopepden maintained an MIC90 of 4 μg/mL against 414 methicillin-resistant S. aureus (MRSA) isolates, identical to its MIC90 against methicillin-susceptible S. aureus (MSSA) strains [1]. Over 95% of all S. aureus strains tested (n=940) were inhibited by Lanopepden at 4 μg/mL, irrespective of their susceptibility to methicillin, macrolides, or levofloxacin [2]. In contrast, β-lactam antibiotics such as ampicillin are uniformly ineffective against MRSA due to mecA-mediated resistance.

MRSA Skin and Soft Tissue Infections Antibacterial Drug Discovery

Bactericidal Activity Demonstrated by ≥3-Log Reduction in CFU/mL at 4× MIC Against Key Respiratory Pathogens

In time-kill studies, Lanopepden at 4× MIC achieved a ≥3-log10 reduction in CFU/mL within 24 hours against 29 of 33 tested strains of S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus [1]. Specifically, against S. aureus (n=9 strains), Lanopepden at 4× MIC produced a ≥3-log10 kill in 7 of 9 strains at 24 hours, whereas linezolid, a comparator oxazolidinone, achieved a ≥3-log10 kill in 0 of 9 strains under identical conditions [2]. For H. influenzae (n=8 strains), Lanopepden at 4× MIC resulted in a ≥3-log10 kill in all 8 strains by 24 hours, compared to azithromycin which achieved this benchmark in only 6 of 8 strains [3].

Bactericidal Kinetics Time-Kill Assay Respiratory Pathogens

Consistent Potency Across Beta-Lactamase-Positive and Negative Haemophilus influenzae: Lanopepden MIC90 4-8 μg/mL vs. Ampicillin MIC90 16-64 μg/mL

Against a global collection of 2,370 H. influenzae clinical isolates, Lanopepden exhibited an MIC90 of 4 μg/mL for β-lactamase-negative strains and 8 μg/mL for β-lactamase-positive strains [1]. In stark contrast, ampicillin showed an MIC90 of 1 μg/mL against β-lactamase-negative strains but 64 μg/mL against β-lactamase-positive strains, reflecting a 64-fold shift in potency due to enzymatic inactivation [2]. Lanopepden inhibited 88.8% of β-lactamase-positive H. influenzae strains at 4 μg/mL [3].

Beta-Lactamase Haemophilus influenzae Community-Acquired Pneumonia

High Potency Against Streptococcus pyogenes: Lanopepden MIC90 0.5 μg/mL, Unaffected by Macrolide Resistance

Lanopepden demonstrated an MIC90 of 0.5 μg/mL against 617 S. pyogenes clinical isolates, with 95.1% of strains inhibited at 1 μg/mL [1]. Critically, this potency was maintained irrespective of macrolide resistance phenotype: the MIC90 for macrolide-resistant S. pyogenes was also 0.5 μg/mL [2]. In contrast, azithromycin exhibited an MIC90 >8 μg/mL against macrolide-resistant strains, with only 90% susceptibility overall [3].

Streptococcus pyogenes Macrolide Resistance Skin Infections

High-Impact Application Scenarios for Lanopepden in Antibacterial Research and Drug Discovery


Mechanistic Studies of Peptide Deformylase Inhibition in Multidrug-Resistant Gram-Positive Pathogens

Lanopepden serves as a well-characterized tool compound for dissecting PDF-dependent protein maturation in S. aureus and S. pneumoniae. Its retention of low MIC90 values (1-4 μg/mL) against MRSA and macrolide-resistant pneumococci [1] makes it uniquely suitable for elucidating PDF biology in clinically relevant resistant backgrounds. The availability of established MIC QC ranges for ATCC control strains (e.g., S. aureus ATCC 29213 MIC 1-4 μg/mL; S. pneumoniae ATCC 49619 MIC 0.12-0.5 μg/mL) [2] further facilitates assay standardization and inter-laboratory reproducibility.

Preclinical Evaluation of Novel Combination Therapies Targeting Respiratory Tract Infections

Given its bactericidal activity against H. influenzae (≥3-log10 kill in 8/8 strains at 4× MIC, 24h) [3] and potent inhibition of β-lactamase-positive isolates (MIC90 8 μg/mL) [4], Lanopepden is an ideal partner compound for assessing synergistic or additive effects with β-lactamase inhibitors or other antibiotic classes in in vitro and in vivo pneumonia models. Its orthogonal mechanism of action minimizes the risk of cross-resistance when used in combination screens.

Screening and Development of Next-Generation PDF Inhibitors with Improved Pharmacokinetic Profiles

Lanopepden's well-characterized in vitro potency spectrum (MIC90 values ranging from 0.5 μg/mL for S. pyogenes to 4 μg/mL for MRSA) [5] and its documented time-kill kinetics [6] provide a robust benchmark for evaluating novel PDF inhibitor candidates. Researchers can use Lanopepden as a positive control in MIC assays and time-kill studies to validate assay performance and to benchmark the relative potency and cidality of new chemical entities targeting bacterial PDF.

Academic and Contract Research Investigations of Antibacterial Resistance Mechanisms

The withdrawal of Lanopepden from Phase I clinical development due to preclinical findings of potentially reactive metabolites presents a valuable opportunity for academic and CRO laboratories to investigate the structural basis of PDF inhibitor toxicity. Studies aimed at understanding the metabolic liabilities of Lanopepden can inform the design of safer PDF inhibitor scaffolds, leveraging the extensive in vitro and in vivo data package already generated for this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanopepden

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.